molecular formula C22H20FN3O2S B4921375 N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide

N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide

Katalognummer B4921375
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: LPWSEXBUBAWART-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. TAK-659 has shown promising results in preclinical studies for the treatment of various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.

Wirkmechanismus

N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide works by inhibiting the activity of BTK, which is a key signaling molecule in B cells. BTK is involved in the activation of several downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which play important roles in cell survival, proliferation, and differentiation. By inhibiting BTK, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide blocks these signaling pathways and induces apoptosis (programmed cell death) in B cells.
Biochemical and Physiological Effects
N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has been shown to have a selective and potent inhibitory effect on BTK, with an IC50 (half maximal inhibitory concentration) of 0.85 nM. In addition to its effects on B cells, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has also been shown to inhibit the activity of other kinases, such as ITK and TXK, which are involved in T cell activation. However, the potency of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide against these kinases is lower than its potency against BTK. N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide is its high potency and selectivity for BTK, which makes it a useful tool for studying the role of BTK in various biological processes. However, one limitation of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide is its lack of specificity for BTK, as it also inhibits other kinases to some extent. Another limitation is its relatively high cost, which may limit its availability for some research groups.

Zukünftige Richtungen

There are several potential future directions for the development and application of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide. One direction is the development of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide as a therapeutic agent for the treatment of B cell-related diseases, such as lymphoma and leukemia. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide in these indications. Another direction is the use of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide as a research tool to study the role of BTK and other kinases in various biological processes. Finally, there is potential for the development of other BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Synthesemethoden

The synthesis of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 4'-fluoro-3-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-thiazol-4-ylamine to form the thiazole amide intermediate. Finally, the thiazole amide intermediate is reacted with piperidinecarboxylic acid to yield the final product, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has been extensively studied in preclinical models for the treatment of various B cell-related diseases. In a study published in Cancer Research, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo. Another study published in Leukemia demonstrated that N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide was effective in suppressing the growth of chronic lymphocytic leukemia cells. N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has also shown promise in the treatment of autoimmune disorders, such as rheumatoid arthritis, in preclinical models.

Eigenschaften

IUPAC Name

N-[3-(4-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c23-18-8-6-15(7-9-18)16-3-1-5-19(11-16)25-21(27)17-4-2-10-26(12-17)22(28)20-13-29-14-24-20/h1,3,5-9,11,13-14,17H,2,4,10,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWSEXBUBAWART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=N2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.